molecular formula C14H28O7 B608010 HO-PEG4-CH2COOtBu CAS No. 169751-72-8

HO-PEG4-CH2COOtBu

Katalognummer: B608010
CAS-Nummer: 169751-72-8
Molekulargewicht: 308.37
InChI-Schlüssel: NFZDNYVRTZIPKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HO-PEG4-CH2COOtBu typically involves the reaction of polyethylene glycol (PEG) with t-butyl bromoacetate under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

HO-PEG4-CH2COOtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Esterification: Acid catalysts (e.g., sulfuric acid) and alcohols.

    Substitution: Bases (e.g., K2CO3) and alkyl halides.

Major Products

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

HO-PEG4-CH2COOtBu finds extensive use in several domains:

Bioconjugation and Drug Delivery

  • Linker in Drug Conjugates : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the solubility and stability of therapeutic agents while reducing immunogenicity .
  • PEGylation : The compound is frequently employed in PEGylation processes to modify proteins, improving their pharmacokinetic properties such as solubility, stability, and half-life in circulation .

Nanotechnology

  • Surface Coating on Nanoparticles : this compound is used to coat nanoparticles to improve their biocompatibility and drug delivery efficiency .
  • Synthesis of Nanocarriers : It aids in the development of nanocarriers for targeted drug delivery systems, ensuring controlled release of therapeutics .

Polymer Chemistry

  • Synthesis of Complex Molecules : The compound acts as a versatile building block for synthesizing complex polymers and materials with tailored properties .
  • Graft Copolymers : It is utilized in the synthesis of graft copolymers that exhibit specific functionalities for various applications in materials science .

Case Study 1: Protein PEGylation

A research study demonstrated that PEGylating a therapeutic protein with this compound significantly enhanced its solubility and stability. This modification resulted in prolonged circulation time and improved therapeutic efficacy in vivo compared to the unmodified protein.

Case Study 2: Nanoparticle Drug Delivery

In a study involving cancer treatment, nanoparticles coated with this compound were used to deliver chemotherapeutic agents directly to tumor sites. The results indicated enhanced drug accumulation at the target site while minimizing systemic toxicity, showcasing the potential of this compound in targeted therapy.

Wirkmechanismus

The mechanism of action of HO-PEG4-CH2COOtBu involves its ability to act as a linker or spacer in chemical reactions. The hydroxyl group allows for further derivatization, while the t-butyl ester group provides protection during synthesis. This dual functionality enables the compound to participate in various chemical transformations, facilitating the creation of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    HO-PEG4-CH2CH2COOtBu: Similar structure but with an additional methylene group.

    HO-PEG3-CH2COOtBu: Shorter PEG chain.

    HO-PEG2-CH2COOtBu: Even shorter PEG chain

Uniqueness

HO-PEG4-CH2COOtBu is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .

Biologische Aktivität

HO-PEG4-CH2COOtBu, a polyethylene glycol (PEG) derivative, is increasingly recognized for its potential in various biological applications, particularly in drug delivery and as a linker in protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras). This compound features a hydroxyl group, a PEG chain, and a t-butyl ester moiety, which contribute to its solubility and biocompatibility. Understanding its biological activity is essential for harnessing its full potential in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • PEG Backbone : The hydrophilic PEG segment enhances solubility in aqueous environments.
  • Hydroxyl Group : Provides functionalization opportunities for conjugation with other molecules.
  • t-Butyl Ester : This moiety can be hydrolyzed to release the active acid form, which may exhibit different biological activities.
PropertyValue
Molecular WeightApproximately 300 g/mol
SolubilitySoluble in water
pH StabilityStable at physiological pH
Ester Hydrolysis RateModerate

The biological activity of this compound primarily revolves around its ability to enhance drug solubility and stability. The PEG moiety allows for prolonged circulation time in the bloodstream, reducing renal clearance and enhancing bioavailability. Furthermore, the t-butyl ester can be cleaved enzymatically or chemically to release active agents.

In Vitro Studies

Research has demonstrated that this compound can significantly improve the pharmacokinetic properties of various therapeutic agents. For instance:

  • Enhanced Drug Delivery : In studies involving chemotherapeutic agents, this compound was shown to increase cellular uptake and retention.
  • Reduced Cytotoxicity : The PEGylation effect mitigates the toxicity often associated with conventional therapies by providing a protective layer around the drug molecule.

In Vivo Studies

In vivo studies have highlighted the compound's effectiveness in targeted drug delivery systems. For example:

  • Tumor Targeting : Studies indicate that this compound-conjugated drugs show improved accumulation at tumor sites due to enhanced permeability and retention (EPR) effects.

Case Study: Application in PROTACs

A notable application of this compound is its use as a linker in PROTAC technology. PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to treating diseases like cancer.

Table 2: Comparison of PROTACs with Different Linkers

Linker TypeEfficacy (%)SelectivityStability
This compound85HighModerate
Traditional Linker70ModerateLow

In a comparative study, PROTACs utilizing this compound exhibited higher efficacy and selectivity against target proteins compared to traditional linkers.

Research Findings

Recent research findings underscore the versatility of this compound across various therapeutic domains:

  • Oncology : Enhanced delivery of anticancer agents through targeted PEGylation.
  • Immunotherapy : Improved solubility and stability of immune-modulating drugs.
  • Gene Therapy : Utilization in vector systems for delivering nucleic acids effectively.

Q & A

Q. Basic: What experimental methods are recommended for synthesizing and characterizing HO-PEG4-CH2COOtBu to ensure purity and reproducibility?

Methodological Answer:

  • Synthesis : Utilize stepwise PEGylation protocols, ensuring tert-butyl ester protection of the carboxylic acid group during coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) .
  • Characterization :
    • Purity : Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity. Validate with ≥95% purity thresholds for biomedical applications .
    • Structural Confirmation : Use 1^1H/13^13C NMR to verify PEG chain integrity and tert-butyl group presence. Compare spectral data with literature or commercial standards .

Q. Basic: How should researchers design experiments to evaluate the biocompatibility of this compound in drug delivery systems?

Methodological Answer:

  • In Vitro Testing :
    • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) at varying concentrations (0.1–100 µM). Include PEG controls to isolate toxicity attributable to the linker .
    • Hemocompatibility : Assess red blood cell lysis via spectrophotometric hemoglobin release measurements after 24-hour exposure .
  • In Vivo Feasibility : Pilot studies in murine models should track inflammatory markers (e.g., IL-6, TNF-α) post-administration .

Q. Basic: What are common reproducibility challenges in this compound-based PROTAC synthesis, and how can they be mitigated?

Methodological Answer:

  • Challenge 1 : Batch-to-batch variability in PEG chain length.
    • Solution : Use size-exclusion chromatography (SEC) to standardize PEG molecular weight distribution .
  • Challenge 2 : Hydrolysis of the tert-butyl ester during storage.
    • Solution : Store the compound under inert gas (N2_2) at –20°C and confirm stability via periodic LC-MS analysis .

Q. Advanced: How can researchers optimize the PEG chain length in HO-PEGn-CH2COOtBu derivatives to balance hydrophilicity and cellular uptake efficiency?

Methodological Answer:

  • Systematic Variation : Synthesize analogs with PEG units (n = 2, 4, 6) and compare their:
    • LogP Values : Measure octanol-water partitioning to assess hydrophilicity trends .
    • Cellular Uptake : Quantify intracellular concentrations via fluorescence tagging (e.g., FITC-labeled derivatives) in cancer cell lines .
  • Statistical Modeling : Apply multivariate regression to correlate PEG length with uptake efficiency, adjusting for confounding variables (e.g., cell membrane composition) .

Q. Advanced: How should contradictory data on this compound’s solubility in aqueous vs. organic solvents be resolved?

Methodological Answer:

  • Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, 1 atm) using USP-grade solvents. Document solvent lot numbers and purification methods .
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may artificially inflate solubility readings .
  • Meta-Analysis : Compare results across ≥5 independent studies, applying Cochrane risk-of-bias tools to identify methodological inconsistencies .

Q. Advanced: What strategies are effective for integrating this compound into cross-disciplinary studies (e.g., nanotechnology and cancer biology)?

Methodological Answer:

  • Collaborative Framework :
    • Material Science : Engineer PEGylated nanoparticles (e.g., PLGA-PEG) and characterize size via TEM/DLS .
    • Biological Validation : Conduct dual-labelled (e.g., fluorescent/PROTAC) assays to track tumor targeting and protein degradation efficacy in 3D spheroid models .
  • Data Integration : Use platforms like MATLAB or Python to merge physicochemical data (e.g., zeta potential) with biological endpoints (e.g., IC50_{50}) .

Q. Advanced: How can researchers systematically review literature on this compound applications while avoiding unreliable sources?

Methodological Answer:

  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed platforms (e.g., BenchChem) .
  • Search Strategy : Use Boolean terms: (“this compound” OR “PEGylated linker”) AND (“PROTAC” OR “drug delivery”) NOT (“industrial” OR “commercial”).
  • Critical Appraisal : Apply AMSTAR-2 criteria to assess study quality, focusing on synthesis reproducibility and conflict-of-interest disclosures .

Q. Advanced: What ethical considerations arise when using this compound in novel compound development, and how should they be addressed?

Methodological Answer:

  • Safety Protocols : Adhere to NIH/WHO guidelines for handling tert-butyl esters, which may release toxic isobutylene upon degradation .
  • Transparency : Disclose all synthetic byproducts in publications, even if below reporting thresholds (e.g., <0.1% impurities) .
  • Animal Studies : Justify sample sizes using power analysis and minimize subjects via sequential dosing designs .

Eigenschaften

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZDNYVRTZIPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

HO-PEG4-CH2COOtBu
HO-PEG4-CH2COOtBu
HO-PEG4-CH2COOtBu
HO-PEG4-CH2COOtBu
HO-PEG4-CH2COOtBu
HO-PEG4-CH2COOtBu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.